ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps from acetoacetic esters, leading to various heterocyclic systems. For instance, the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate demonstrates a method that could be analogous to the synthesis of ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate, involving reagents for the preparation of N3-protected amino-pyrido[1,2-a]pyrimidin-4-ones through specific reactions and deprotection methods (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
Studies on compounds with similar structural frameworks, such as ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, reveal insights into molecular geometry through spectroscopic and theoretical analyses. These include IR, Raman, NMR, and X-ray diffraction methods, offering a detailed understanding of molecular vibrations, bond lengths, and angles, which are critical for understanding the molecular structure of ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate (Koca et al., 2014).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related studies, such as the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, which showcases the compound's ability to undergo specific chemical reactions leading to novel anti-juvenile hormone agents. This indicates the potential chemical behavior of ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate in biological or chemical systems (Ishiguro et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in various environments. While specific data on ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate may not be readily available, studies on similar compounds provide a basis for predicting these properties through experimental and theoretical methods, including density functional theory (DFT) calculations and spectroscopic analyses (Fereyduni et al., 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-[[2-oxo-2-(pyridin-4-ylmethylamino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-24-17(23)13-3-5-14(6-4-13)20-16(22)15(21)19-11-12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDNJZYSTLFYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pyridin-4-ylmethyl)-aminooxalyl]-amino)-benzoic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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